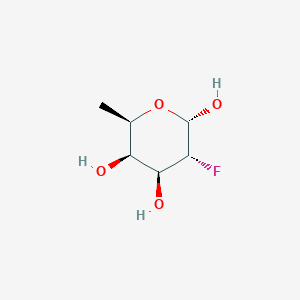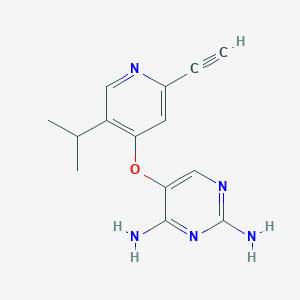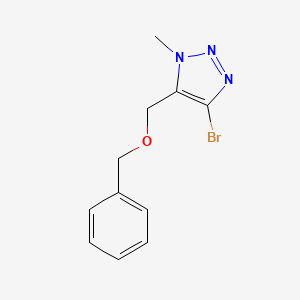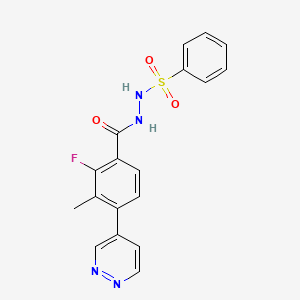![molecular formula C15H11NO3 B11932061 (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar synthetic routes and biological activities.
2,5-Dihydroxybenzaldehyde: A precursor used in the synthesis of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one.
Indole-2-one: The core structure of the compound, which is also used in the synthesis of other biologically active molecules.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the indole and dihydroxyphenyl moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+ |
InChI 键 |
OMKSBDLWMROKNU-XYOKQWHBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)O)O)/C(=O)N2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)



